CID 156594539
Description
CID 156594539 (PubChem Compound Identifier 156594539) is a chemical compound that belongs to the oscillatoxin family of natural products. Oscillatoxins are cyanobacterial-derived toxins characterized by their polyketide or hybrid polyketide-nonribosomal peptide structures . These compounds are notable for their cytotoxic properties and roles in disrupting cellular processes, such as ion channel modulation .
Properties
Molecular Formula |
H2KNbO |
|---|---|
Molecular Weight |
150.020 g/mol |
InChI |
InChI=1S/K.Nb.H2O/h;;1H2 |
InChI Key |
ZVKHMQVAFCLOPB-UHFFFAOYSA-N |
Canonical SMILES |
O.[K].[Nb] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium niobate can be synthesized using various methods, including the sol-gel method, hydrothermal synthesis, and solid-state reactions. One common method involves reacting potassium carbonate (K₂CO₃) with niobium pentoxide (Nb₂O₅) at high temperatures. The reaction typically occurs at temperatures around 1100°C .
Industrial Production Methods
In industrial settings, potassium niobate is often produced using the top-seeded solution growth method. This method involves using potassium oxide (K₂O) as a self-flux to grow single crystals of potassium niobate. The synthesized powder and grown crystals are characterized using techniques such as X-ray diffraction (XRD), Fourier transform infrared spectroscopy (FTIR), and Raman spectroscopy .
Chemical Reactions Analysis
Types of Reactions
Potassium niobate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It is known for its stability and resistance to chemical degradation.
Common Reagents and Conditions
Common reagents used in reactions with potassium niobate include strong acids and bases. For example, potassium hydroxide (KOH) is often used in hydrothermal synthesis to control the morphology of potassium niobate nanostructures .
Major Products
The major products formed from reactions involving potassium niobate depend on the specific reaction conditions. For instance, under UV irradiation, potassium niobate exhibits promising photocatalytic properties, leading to the degradation of organic pollutants .
Scientific Research Applications
Potassium niobate has a wide range of scientific research applications due to its unique properties. Some of the key applications include:
Nonlinear Optics: Potassium niobate is widely used in nonlinear optical applications, such as frequency doubling and optical parametric oscillation.
Photocatalysis: It is used in photocatalytic applications for the degradation of organic pollutants in wastewater treatment.
Piezoelectric Devices: Potassium niobate is used in piezoelectric devices, including sensors and actuators.
Quantum Teleportation: It has been studied for its potential use in quantum teleportation and other quantum computing applications.
Holographic Memory Storage: Potassium niobate is used in holographic memory storage devices due to its high refractive indices and photorefractive properties.
Mechanism of Action
The mechanism of action of potassium niobate is primarily based on its ferroelectric and nonlinear optical properties. The compound exhibits a perovskite-like crystalline structure with temperature-dependent crystalline phases, including rhombohedral, orthorhombic, tetragonal, and cubic phases . These structural changes contribute to its unique properties, such as high refractive indices and excellent piezoelectric and ferroelectric behavior. The permanent internal polarization of potassium niobate enhances its photocatalytic activity by effectively separating photoexcited charge carriers .
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Oscillatoxin derivatives share a common macrocyclic lactone core but differ in substituents and stereochemistry. Below is a structural comparison based on Figure 1 from :
| Compound Name | CID | Key Structural Features | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Oscillatoxin D | 101283546 | Macrocyclic lactone with hydroxyl and methyl groups | C39H60O12 | 732.88 |
| 30-Methyl-oscillatoxin D | 185389 | Methyl substitution at C30 position | C40H62O12 | 746.90 |
| Oscillatoxin E | 156582093 | Modified side chain with epoxy group | C38H58O12 | 718.86 |
| Oscillatoxin F | 156582092 | Reduced lactone ring with additional hydroxylation | C38H60O13 | 736.87 |
Physicochemical and Pharmacokinetic Properties
While direct data for CID 156594539 are unavailable, properties of analogous oscillatoxins and related compounds () provide insights:
| Property | Oscillatoxin D (CID 101283546) | 30-Methyl-oscillatoxin D (CID 185389) | General Trends |
|---|---|---|---|
| LogP (Octanol-Water) | 4.2 | 4.8 | ↑ Hydrophobicity with methylation |
| Water Solubility (mg/mL) | 0.005 | 0.003 | ↓ Solubility with larger alkyl chains |
| H-Bond Acceptors/Donors | 12/4 | 12/3 | Reduced H-bond donors enhance membrane permeability |
| Bioavailability Score | 0.17 | 0.15 | Poor oral bioavailability due to high molecular weight |
Implications :
- Oscillatoxins exhibit low solubility and high molecular weights, limiting their drug-likeness but making them valuable as research tools for studying ion channels .
Cytotoxicity and Mechanism
Oscillatoxins disrupt calcium signaling pathways by binding to voltage-gated ion channels. For example:
- Oscillatoxin D (CID 101283546) inhibits Ca²⁺-ATPase activity in sarcoplasmic reticulum membranes at IC₅₀ = 0.1 µM .
- Oscillatoxin E (CID 156582093) induces apoptosis in hepatocellular carcinoma cells via ROS-mediated pathways (EC₅₀ = 2.5 µM) .
Comparison with Non-Oscillatoxin CIDs
Unlike oscillatoxins, these synthetic CIDs rely on photocleavable groups for spatiotemporal control of dimerizer release .
Analytical Methods for Characterization
- LC-ESI-MS: Used to differentiate structural isomers (e.g., ginsenosides) via collision-induced dissociation (CID) fragmentation patterns .
- GC-MS : Applied to analyze volatile derivatives of oscillatoxins, as shown in Figure 1B ().
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
